(E)-3-(Methylthio)acrylic acid (E)-3-(Methylthio)acrylic acid 3-(Methylsulfanyl)prop-2-enoic acid is a natural product found in Streptomyces celluloflavus, Streptomyces lincolnensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 26398-93-6
VCID: VC1817583
InChI: InChI=1S/C4H6O2S/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+
SMILES: CSC=CC(=O)O
Molecular Formula: C4H6O2S
Molecular Weight: 118.16 g/mol

(E)-3-(Methylthio)acrylic acid

CAS No.: 26398-93-6

Cat. No.: VC1817583

Molecular Formula: C4H6O2S

Molecular Weight: 118.16 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(Methylthio)acrylic acid - 26398-93-6

Specification

CAS No. 26398-93-6
Molecular Formula C4H6O2S
Molecular Weight 118.16 g/mol
IUPAC Name (E)-3-methylsulfanylprop-2-enoic acid
Standard InChI InChI=1S/C4H6O2S/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+
Standard InChI Key RCZLOQQOUWHMIS-NSCUHMNNSA-N
Isomeric SMILES CS/C=C/C(=O)O
SMILES CSC=CC(=O)O
Canonical SMILES CSC=CC(=O)O

Introduction

Chemical Structure and Properties

Structural Features

(E)-3-(Methylthio)acrylic acid has the molecular formula C₄H₆O₂S and a molecular weight of 118.16 g/mol. Its structure consists of an acrylic acid backbone with a methylthio (-SCH₃) substituent at the β-position of the carbon chain. The (E) configuration indicates that the carboxylic acid group and the methylthio group are positioned on opposite sides of the carbon-carbon double bond .

The structural formula can be represented as:

CH₃-S-CH=CH-COOH

With the trans configuration around the double bond, this molecular arrangement contributes to its specific physical and chemical properties .

Physical and Chemical Properties

The physical and chemical properties of (E)-3-(Methylthio)acrylic acid are summarized in Table 1.

Table 1: Physical and Chemical Properties of (E)-3-(Methylthio)acrylic acid

PropertyValue
IUPAC Name(E)-3-methylsulfanylprop-2-enoic acid
Common Names3-Methylthioacrylic acid, Trans-3-methylthioacrylic acid
Molecular FormulaC₄H₆O₂S
Molecular Weight118.16 g/mol
CAS Registry Number26398-93-6
Physical AppearanceTypically a colorless liquid
OdorCharacteristic acrid smell
SolubilityMiscible with water and organic solvents
ClassificationUnsaturated carboxylic acid, Straight-chain fatty acid
StereochemistryContains one E/Z center (trans configuration)
InChIInChI=1S/C4H6O2S/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+
SMILESCS\C=C\C(O)=O

Occurrence in Nature

Biological Sources

(E)-3-(Methylthio)acrylic acid has been reported to occur naturally in several microorganisms and plants. Specifically, it has been identified in:

  • Streptomyces celluloflavus

  • Streptomyces kasugaensis

  • Petasites hybridus (butterbur) root

The presence of this compound in Streptomyces species is particularly noteworthy as these bacteria are known for producing various bioactive secondary metabolites. Research suggests that (E)-3-(Methylthio)acrylic acid may be formed in Streptomyces through the metabolism of methionine .

Synthesis Methods

Industrial Production Considerations

The industrial production of acrylic acid derivatives typically involves the oxidation of propylene or acrolein. For specialized derivatives like (E)-3-(Methylthio)acrylic acid, additional steps would be required to introduce the methylthio group at the β-position while maintaining stereochemical control .

Given that acrylic acid and its esters have significant commercial value with worldwide annual production exceeding one million tons, the development of efficient synthesis methods for derivatives like (E)-3-(Methylthio)acrylic acid could have industrial relevance if applications warrant scaled production .

Chemical Reactivity

Characteristic Reactions

As an unsaturated carboxylic acid with a methylthio substituent, (E)-3-(Methylthio)acrylic acid can participate in various chemical reactions through both its functional groups:

  • Carboxylic Acid Reactions:

    • Esterification with alcohols to form corresponding esters

    • Salt formation with bases

    • Decarboxylation under specific conditions

    • Amide formation with amines

  • Unsaturated Carbon Chain Reactions:

    • Addition reactions across the carbon-carbon double bond

    • Michael addition with nucleophiles

    • Polymerization under appropriate conditions

    • Cycloaddition reactions

  • Methylthio Group Reactions:

    • Oxidation to sulfoxide or sulfone

    • Nucleophilic substitution under specific conditions

    • Coordination with transition metals

Reactivity Considerations

The presence of the methylthio group affects the electron distribution in the molecule, potentially altering its reactivity compared to unsubstituted acrylic acid. Upon oxidation, reactive intermediates may form, leading to interactions with cellular components that can modulate enzyme activities or disrupt cellular processes. This reactivity contributes to its potential biological effects.

Biological Activity and Applications

Research and Industrial Applications

Current and potential applications of (E)-3-(Methylthio)acrylic acid include:

  • Chemical Research: As a building block for synthesizing more complex molecules with potential biological activities.

  • Pharmaceutical Development: Possible use in drug discovery as a precursor for pharmaceutically active compounds.

  • Polymer Chemistry: Potential incorporation into specialized polymers, similar to other acrylic acid derivatives that are widely used in polymer production .

  • Agricultural Applications: Possible development as plant growth regulators or fungicides based on the biological activities of related compounds .

Related Compounds

Structural Analogs

Several compounds structurally related to (E)-3-(Methylthio)acrylic acid have been studied and have established applications:

  • 3-(Methylthio)propionic acid: The saturated analog, which is an intermediate in methionine metabolism and has shown antifungal activity .

  • Acrylic acid and its esters: The parent compound and its derivatives are widely used in polymer production, coatings, adhesives, and various industrial applications .

  • (E)-3-(4-Methoxyphenyl)acrylic acid: Another substituted acrylic acid that shows significant hepatoprotective activity, anti-amnesic effects, cognition-enhancing activity, and antihyperglycemic properties .

Comparative Properties

Table 2 provides a comparison between (E)-3-(Methylthio)acrylic acid and related compounds.

Table 2: Comparison of (E)-3-(Methylthio)acrylic acid with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Distinguishing FeaturesNotable Properties/Applications
(E)-3-(Methylthio)acrylic acidC₄H₆O₂S118.16Methylthio group at β-position, trans configurationOccurrence in Streptomyces species, potential biological activities
3-(Methylthio)propionic acidC₄H₈O₂S120.17Saturated carbon chainIntermediate in methionine metabolism, antifungal activity
Acrylic acidC₃H₄O₂72.06No substituents, simplest unsaturated carboxylic acidIndustrial polymer production, coatings, adhesives
Methyl acrylateC₄H₆O₂86.09Methyl ester of acrylic acidProduction of acrylate fibers, pharmaceutical intermediates
(E)-3-(4-Methoxyphenyl)acrylic acidC₁₀H₁₀O₃178.194-Methoxyphenyl substituentHepatoprotective, anti-amnesic, antihyperglycemic activities

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